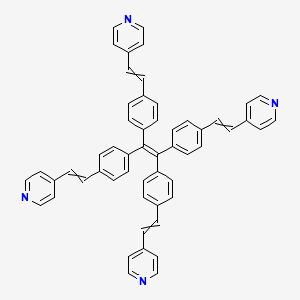![molecular formula C18H17FN4O2S2 B12506945 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B12506945.png)
1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 1-(2-fluorophenyl)piperazine through the reaction of piperazine with 2-fluorobenzene under appropriate conditions.
Synthesis of the Oxadiazole-Thiophene Moiety: This step involves the formation of the 1,3,4-oxadiazole ring, which is achieved by cyclization reactions involving thiophene derivatives.
Coupling Reaction: The final step involves coupling the piperazine derivative with the oxadiazole-thiophene moiety using suitable coupling agents and reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone can undergo various chemical reactions, including:
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .
Scientific Research Applications
1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used in studies investigating the interaction of piperazine derivatives with biological targets, such as receptors and enzymes.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity . The fluorophenyl and oxadiazole-thiophene moieties may contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: A simpler analog with similar pharmacological properties.
4-(3-Methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone: Another compound with a piperazine ring and thiophene moiety, studied for its anti-HIV activity.
Uniqueness
1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone is unique due to its combination of a fluorophenyl-piperazine structure with an oxadiazole-thiophene moiety.
Properties
Molecular Formula |
C18H17FN4O2S2 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C18H17FN4O2S2/c19-13-4-1-2-5-14(13)22-7-9-23(10-8-22)16(24)12-27-18-21-20-17(25-18)15-6-3-11-26-15/h1-6,11H,7-10,12H2 |
InChI Key |
KGWRVVCEEBCPSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CSC3=NN=C(O3)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-{2-[bis(adamantan-1-yl)phosphanyl]phenyl}-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide](/img/structure/B12506870.png)
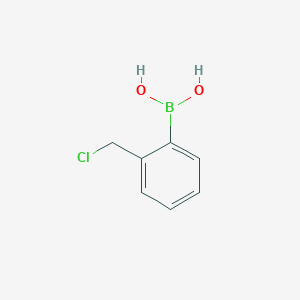
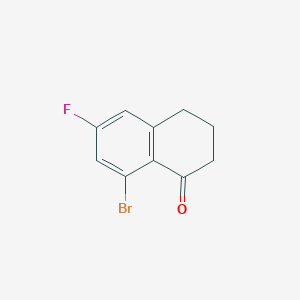
![2-(Benzo[b]thiophen-2-yl)-4,4-dimethyl-1,3,2-dioxaborolane](/img/structure/B12506885.png)
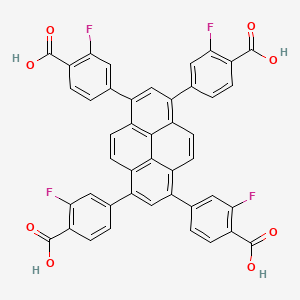

![N-[1-(1-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-7-{[(2-cyanoethoxy)(diisopropylamino)phosphanyl]oxy}-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12506895.png)
![(2-aminoethyl)[(2E)-3-phenylprop-2-en-1-yl][3-(trimethoxysilyl)propyl]amine hydrochloride](/img/structure/B12506897.png)
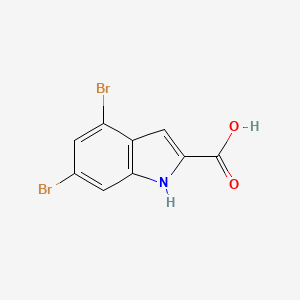
![2-[4-[2-[5-[2-(2-benzyloxy-4-dibutylaminophenyl)vinyl]thiophene-2-yl]vinyl]-3-cyano-5-phenyl-5-trifluoromethyl-2(5H)-furanylidene]propanedinitrile](/img/structure/B12506910.png)
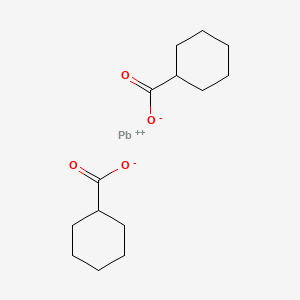
![2-[(5-Nitropyridin-2-yl)amino]-3-phenylpropan-1-ol](/img/structure/B12506919.png)
![3-(3,4-dichlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B12506927.png)
